molecular formula C31H41BrNO2P B10769554 Mito-tempol

Mito-tempol

Cat. No.: B10769554
M. Wt: 570.5 g/mol
InChI Key: AIQMYWZQFQQTIQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mito-TEMPOL involves the conjugation of TEMPOL with a triphenylphosphonium moiety. The general synthetic route includes:

    Preparation of TEMPOL: TEMPOL is synthesized from 4-hydroxy-2,2,6,6-tetramethylpiperidine.

    Conjugation with Triphenylphosphonium: TEMPOL is then reacted with a triphenylphosphonium derivative to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Mito-TEMPOL primarily undergoes redox reactions due to its antioxidant properties. It can be reduced to its hydroxylamine form, this compound-H, which also exhibits antioxidant activity .

Common Reagents and Conditions:

    Oxidation: this compound can react with various oxidizing agents, leading to the formation of its oxidized form.

    Reduction: It can be reduced by reducing agents to form this compound-H.

Major Products:

Mechanism of Action

Mito-TEMPOL exerts its effects by targeting mitochondria and scavenging ROS. The triphenylphosphonium moiety allows it to accumulate within the mitochondria, where it neutralizes ROS and reduces oxidative damage. This action helps in maintaining mitochondrial function and preventing cell damage .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific targeting of mitochondria and its ability to scavenge ROS within the mitochondria. This targeted action makes it more effective in reducing mitochondrial oxidative stress compared to non-targeted antioxidants like TEMPOL .

Properties

Molecular Formula

C31H41BrNO2P

Molecular Weight

570.5 g/mol

IUPAC Name

4-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxybutyl-triphenylphosphanium;bromide

InChI

InChI=1S/C31H41NO2P.BrH/c1-30(2)24-26(25-31(3,4)32(30)33)34-22-14-15-23-35(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29;/h5-13,16-21,26,33H,14-15,22-25H2,1-4H3;1H/q+1;/p-1

InChI Key

AIQMYWZQFQQTIQ-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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